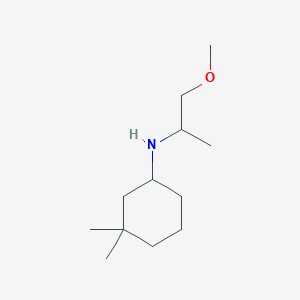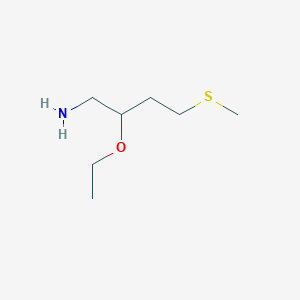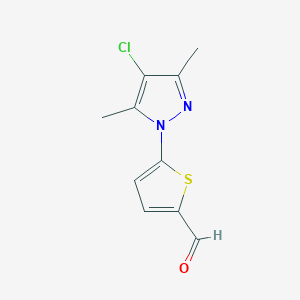![molecular formula C12H17NO2 B13290756 2-Cyanospiro[3.6]decane-2-carboxylic acid](/img/structure/B13290756.png)
2-Cyanospiro[3.6]decane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanospiro[3.6]decane-2-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.27 g/mol . This compound is characterized by its unique spirocyclic structure, which consists of a spiro junction between a cyclohexane and a cyclopropane ring, with a cyano group and a carboxylic acid group attached to the spiro carbon. This structural arrangement imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanospiro[3.6]decane-2-carboxylic acid typically involves the reaction of a suitable spirocyclic precursor with cyanide and carboxylation reagents. One common method involves the use of a spirocyclic ketone, which undergoes a cyanation reaction followed by carboxylation to yield the desired product. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2-Cyanospiro[3.6]decane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives, such as carboxylates or esters.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Acid chlorides, alcohols, or amines in the presence of catalysts like pyridine or triethylamine.
Major Products: The major products formed from these reactions include amides, esters, carboxylates, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Cyanospiro[3.6]decane-2-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds and as a precursor in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the areas of anti-inflammatory and analgesic drugs.
Mechanism of Action
The mechanism of action of 2-Cyanospiro[3.6]decane-2-carboxylic acid is largely dependent on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, the cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Cyanospiro[4.5]decane-2-carboxylic acid: Similar spirocyclic structure but with a different ring size.
2-Cyanospiro[3.5]nonane-2-carboxylic acid: Another spirocyclic compound with a smaller ring system.
2-Cyanospiro[3.6]undecane-2-carboxylic acid: Similar structure with an additional carbon in the ring system.
Uniqueness: 2-Cyanospiro[3.6]decane-2-carboxylic acid is unique due to its specific ring size and the presence of both cyano and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-cyanospiro[3.6]decane-2-carboxylic acid |
InChI |
InChI=1S/C12H17NO2/c13-9-12(10(14)15)7-11(8-12)5-3-1-2-4-6-11/h1-8H2,(H,14,15) |
InChI Key |
ALBQJNGFBYBSMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CC(C2)(C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(Benzyloxy)carbonyl]amino}-3-(3-bromophenyl)propanoic acid](/img/structure/B13290674.png)

![1-Bromo-2-[(1,1,1-trifluoropropan-2-YL)oxy]cycloheptane](/img/structure/B13290695.png)
![5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B13290700.png)
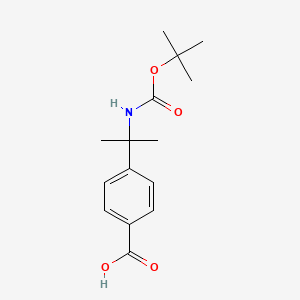
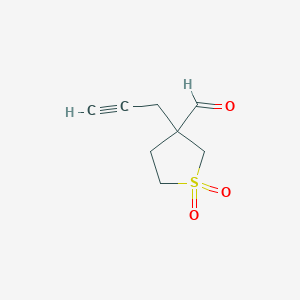
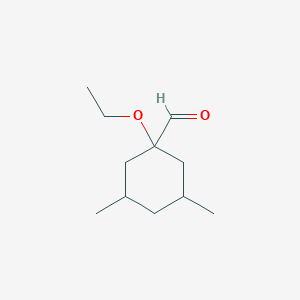
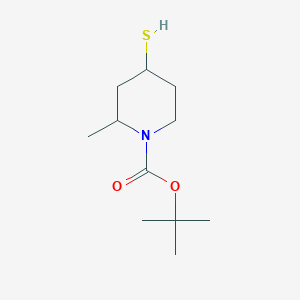
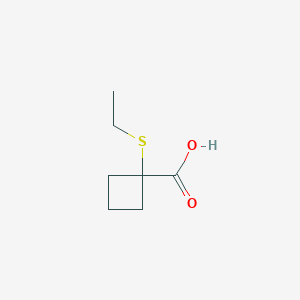
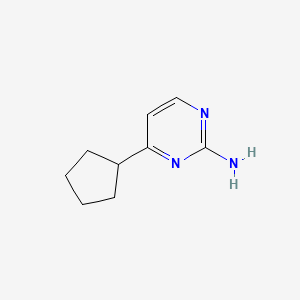
![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide](/img/structure/B13290742.png)
